molecular formula C26H24N2O2 B3064716 N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline CAS No. 17392-40-4

N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline

Cat. No. B3064716
CAS RN: 17392-40-4
M. Wt: 396.5 g/mol
InChI Key: KYNPPONJAHDWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline, also known as EDDA, is a chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. EDDA is a versatile compound that has been studied for its biochemical and physiological effects on various organisms. The synthesis method for EDDA, its mechanism of action, and its advantages and limitations for lab experiments are discussed in The potential future directions for EDDA research are also explored.

Scientific Research Applications

N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of organic compounds, as a catalyst for the synthesis of heterocyclic compounds, and as a ligand for coordination chemistry. N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline has also been used in the synthesis of polymers, such as polyimides and polyamides, and in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline is not fully understood. It is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It is also believed to act as an acid, donating protons to form hydrogen bonds with other molecules.
Biochemical and Physiological Effects
N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline has been studied for its biochemical and physiological effects on various organisms. In vitro studies have shown that N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline has antioxidant and antimicrobial activities. It has also been shown to inhibit the growth of cancer cells. In vivo studies have shown that N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline has anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline is a versatile compound that has a wide range of applications in scientific research. It is easy to synthesize and is relatively stable. However, N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline is toxic and should be handled with care. It is also sensitive to light and should be stored in a dark place.

Future Directions

There are many potential future directions for N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline research. The biochemical and physiological effects of N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline on humans and other organisms could be further explored. The mechanism of action of N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline could also be studied in greater detail. N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline could be used in the synthesis of new organic compounds, polymers, and pharmaceuticals. Additionally, N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline could be used as a catalyst for the synthesis of new heterocyclic compounds. Finally, N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline could be used to develop new methods for the synthesis of organic compounds.

properties

IUPAC Name

4-[2-(4-anilinophenoxy)ethoxy]-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-3-7-21(8-4-1)27-23-11-15-25(16-12-23)29-19-20-30-26-17-13-24(14-18-26)28-22-9-5-2-6-10-22/h1-18,27-28H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNPPONJAHDWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612201
Record name N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline

CAS RN

17392-40-4
Record name N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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